molecular formula C18H23N3O2 B5373464 N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide

N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide

Cat. No. B5373464
M. Wt: 313.4 g/mol
InChI Key: HTDLJMAQWMHXJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide involves various strategies to incorporate the oxadiazole ring, which is often linked to potential biological activity. For example, the synthesis and characterization of research chemicals with similar structural motifs emphasize the importance of precise synthetic routes to achieve the desired isomers and highlight the complexity of these synthetic processes (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of derivatives related to the target compound has been extensively studied, including through X-ray crystallography, to understand their conformation and structural dynamics. For instance, the crystal structure analysis of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives provides insights into the conformational preferences of cyclohexane-containing compounds (Özer et al., 2009).

Chemical Reactions and Properties

Compounds containing the 1,2,4-oxadiazole moiety participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. The formation of oxadiazoles and their subsequent reactions enable the synthesis of compounds with diverse biological activities (Balsamini et al., 1992).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallinity, are crucial for their application in various fields. For example, the solubility and film-forming ability of polyamides based on cyclohexane-containing diamines indicate the potential of these materials for industrial applications (Yang et al., 1999).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, define the scope of applications for these compounds. Studies on the reactivity of cyclohexanecarboxamide derivatives provide a foundation for understanding the chemical behavior of related compounds (Eddington et al., 2003).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies and are important for handling and disposal considerations .

Future Directions

Future directions could include potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesis .

properties

IUPAC Name

N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-12-8-10-14(11-9-12)16-20-18(23-21-16)13(2)19-17(22)15-6-4-3-5-7-15/h8-11,13,15H,3-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDLJMAQWMHXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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